Product packaging for 2S,4R-Sacubitril(Cat. No.:)

2S,4R-Sacubitril

カタログ番号: B2478037
分子量: 425.5 g/mol
InChIキー: KEXUXKNARJSTMZ-CZCIXBEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualization within Neutral Endopeptidase (Neprilysin) Inhibitor Chemistry

Sacubitril (B1662468) is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). nih.govahajournals.org Its mechanism of action involves the inhibition of neprilysin, a neutral endopeptidase responsible for the breakdown of several vasoactive peptides, including natriuretic peptides, bradykinin (B550075), and adrenomedullin. wikipedia.orgrevportcardiol.org By inhibiting neprilysin, sacubitril's active metabolite, sacubitrilat (B1680482), increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which help to reduce the workload on the heart. revportcardiol.orgnih.gov

Neprilysin inhibition alone would lead to a compensatory increase in angiotensin II, a potent vasoconstrictor. nih.gov Therefore, sacubitril is combined with valsartan (B143634), an angiotensin II receptor blocker (ARB), to counteract this effect. nih.govahajournals.org This dual mechanism provides a more comprehensive approach to managing the neurohormonal dysregulation characteristic of heart failure. revportcardiol.org

Below is a table summarizing the key chemical properties of 2S,4R-Sacubitril:

PropertyValue
Molecular Formula C24H29NO5
Molecular Weight 411.49 g/mol
IUPAC Name 4-{[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl]amino}-4-oxobutanoic acid
CAS Number 149709-62-6
Appearance White to off-white crystalline powder

The data in this table is compiled from sources. cymitquimica.comlgcstandards.com

Stereoisomeric Form and Significance of 2S,4R-Configuration

Sacubitril possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). acs.orgresearchgate.net The specific (2S,4R) configuration is the therapeutically active and intended isomer. tga.gov.au The precise spatial arrangement of the atoms in the 2S,4R-isomer is crucial for its potent and selective inhibition of neprilysin. acs.org

The synthesis of this compound with high stereoisomeric purity is a significant challenge in its manufacturing process. acs.orgacs.org Various synthetic strategies have been developed to achieve the desired stereochemistry, often involving stereoselective reactions and chiral purification techniques. acs.orgrsc.org The presence of other stereoisomers, such as (2R,4S)-Sacubitril, (2S,4S)-Sacubitril, and (2R,4R)-Sacubitril, are considered impurities and their levels are strictly controlled during production. acs.orgsynzeal.comchemicea.com

Research has focused on developing efficient synthetic routes to produce the (2S,4R) isomer with high diastereomeric purity. codexis.com For instance, a key step in one synthesis involves an asymmetric hydrogenation to set the second stereocenter correctly. wikipedia.org The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is essential for separating and quantifying the different stereoisomers to ensure the quality and efficacy of the final drug product. acs.org

The table below outlines the different stereoisomers of Sacubitril:

StereoisomerConfigurationRole/Significance
(2S,4R)-Sacubitril Active IsomerThe therapeutically active form responsible for neprilysin inhibition. tga.gov.au
(2R,4S)-Sacubitril EnantiomerAn impurity that is the enantiomer of the active isomer. synzeal.com
(2S,4S)-Sacubitril DiastereomerAn impurity derived from the manufacturing process. chemicea.commedchemexpress.com
(2R,4R)-Sacubitril DiastereomerAn impurity that is a diastereomer of the active isomer. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31NO5 B2478037 2S,4R-Sacubitril

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)/t17?,18-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXUXKNARJSTMZ-CZCIXBEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control of 2s,4r Sacubitril

Classical Chemical Synthesis Approaches

Traditional organic synthesis has provided several robust routes to 2S,4R-Sacubitril, primarily relying on chiral pool strategies, asymmetric hydrogenation, and copper-mediated cross-coupling reactions to establish the critical stereocenters.

Chiral Pool Strategies for Stereocenter Establishment

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to introduce one or more stereocenters into the target molecule. In the synthesis of Sacubitril (B1662468), (S)-pyroglutamic acid has been employed as a key chiral building block. researchgate.netcitedrive.comnih.gov This strategy leverages the inherent chirality of the starting material to set one of the stereocenters, with the second being introduced through subsequent stereoselective reactions. researchgate.net

Asymmetric Hydrogenation Techniques in Stereoselective Routes

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity and is a key strategy in several syntheses of Sacubitril. This technique typically involves the use of a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to stereoselectively reduce a prochiral double bond.

One prominent industrial synthesis involves the stereoselective hydrogenation of a trisubstituted olefin intermediate. chemicalbook.com Using a catalytic system of [Ru(p-cymene)I2]2 and the chiral phosphine ligand Mandyphos SL-M004-1 under 40 bar of hydrogen gas, the desired diastereomer is obtained in a 99:1 diastereomeric ratio (dr) before recrystallization. chemicalbook.com Another approach utilizes a rhodium-catalyzed stereoselective hydrogenation to install the C2 stereocenter. acs.org A cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has also been reported as a method to produce key chiral intermediates for Sacubitril. nih.gov Furthermore, a nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to afford chiral α-substituted propionic acids with up to 99.4% ee, demonstrating its potential for synthesizing Sacubitril precursors. researchgate.net

Catalyst SystemSubstrate TypeKey Outcome
[Ru(p-cymene)I2]2 / Mandyphos SL-M004-1Trisubstituted olefin99:1 dr
Rhodium / Chiral Phosphine LigandAcrylic acid derivativeHigh stereoselectivity
Cobalt / Chiral Diphosphine Ligandα,β-unsaturated carboxylic acid>99% ee
Nickel / Chiral Ligandα-substituted acrylic acidup to 99.4% ee

Copper-Mediated Cross-Coupling in Synthesis

Copper-mediated cross-coupling reactions are instrumental in forming key carbon-carbon and carbon-heteroatom bonds in the synthesis of Sacubitril. These reactions are particularly useful for coupling aryl and alkyl fragments.

In one synthetic route, a Cu(I)-mediated Csp2-Csp3 cross-coupling reaction is a key transformation, utilized in conjunction with a chiral pool strategy starting from (S)-pyroglutamic acid. researchgate.netcitedrive.comnih.gov Another industrial process involves the addition of a cuprate (B13416276) of biaryl bromide to (S)-epichlorohydrin to form a crucial C-C bond. chemicalbook.com Research has also explored copper-catalyzed reductive cross-coupling of non-activated alkyl tosylates and aryl bromides, which is a practical method for forming alkyl-aryl C-C bonds with stereocontrol. researchgate.net Furthermore, palladium-catalyzed/copper-mediated carbon-carbon cross-coupling reactions have been developed for the synthesis of related heterocyclic structures, highlighting the versatility of this methodology. rsc.org

Biocatalytic and Chemo-Enzymatic Synthesis Pathways

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact.

Enzymatic Cascade Synthesis for Chiral Intermediates

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. A one-pot enzymatic cascade strategy has been developed for the synthesis of a key Sacubitril precursor, establishing two chiral centers in a single operation. rsc.orgrsc.org

This cascade incorporates an ene-reductase from Gluconobacter oxydans (GoER) and an amine transaminase. rsc.orgrsc.org Three different biocatalytic cascade systems have been explored:

Whole cells co-expressing both enzymes. rsc.org

A mixture of whole cells, each expressing a single enzyme. rsc.org

A system using the purified enzymes. rsc.org

These cascades have afforded the key intermediate in up to 87% yield and 99% diastereomeric excess (de). rsc.orgrsc.org A scale-up of this process yielded the product with a 68.5% isolated yield and excellent diastereoselectivity, demonstrating its potential for industrial application. rsc.orgrsc.org

Cascade SystemKey EnzymesYieldDiastereomeric Excess (de)
Co-expressing whole cellsGoER, ω-ATA CDX-043up to 87%99%
Mixed whole cellsGoER, ω-ATA CDX-043up to 87%99%
Purified enzymesGoER, ω-ATA CDX-043up to 87%99%

Amine Transaminase-Catalyzed Stereoselective Amination

Amine transaminases (ATAs) are enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. This biocatalytic transformation is a cornerstone of a highly efficient and green synthesis of a key chiral precursor to Sacubitril, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. acs.orgresearchgate.net

The development of a suitable ATA for this transformation required significant protein engineering efforts. Starting from an enzyme with low activity and a preference for the undesired diastereomer, 11 rounds of directed evolution were performed. acs.orgresearchgate.net The resulting engineered enzyme, CDX-043, exhibited a 500,000-fold improvement in activity and high stereoselectivity, producing the desired (2R,4S)-stereoisomer with a diastereomeric purity of >99.9:0.1 d.r. researchgate.netnih.gov This optimized enzyme allows for a highly productive process, achieving 90% conversion at a substrate concentration of 75 g/L with only 1% enzyme loading in 24 hours, without the need for an organic co-solvent. acs.orgacs.org The robustness of CDX-043 is demonstrated by its tolerance to high temperatures (up to 65 °C) and high concentrations of the amine donor, isopropylamine. researchgate.net

Optimization of Stereoselectivity and Yield in Synthetic Protocols

One of the pivotal reactions is the zinc-mediated aza-Reformatsky-type reaction. beilstein-journals.org Initial batch optimizations of this step, involving the addition of bromide to an imine in a slurry of activated zinc, potassium carbonate, and lithium chloride in isopropanol, yielded the desired acrylic ester with an excellent 99:1 diastereomeric ratio (d.r.) and a yield of 82%. acs.orgacs.org However, challenges with inconsistent mixing and uncontrolled exotherms on a larger scale led to reproducibility issues. acs.orgacs.org

To address these scalability challenges, a continuous flow process was developed. This approach not only resolved the mixing and exotherm issues but also improved the consistency of the yield. acs.org By increasing the residence time and the amount of lithium chloride, full conversion was achieved, affording the acrylic ester in a 70% yield and a 99:1 d.r. acs.org

Another critical step, the enantioselective hydrogenation of the resulting acrylic acid, was optimized using a modified system. This optimization led to the formation of the amino acid precursor in a 99% isolated yield and a 93:7 d.r. acs.org The material's purity was deemed sufficient for subsequent steps without the need for crystallization. acs.org

Alternative strategies have also been developed to enhance stereoselectivity and yield. For instance, an industrial process for Sacubitril sodium salt involves purification via a cyclohexylamine (B46788) salt. researchgate.net Chemoenzymatic cascade reactions have also emerged as a sustainable alternative, affording a key intermediate in up to 87% yield and 99% diastereomeric excess (de). rsc.org A scaled-up version of this biocatalytic cascade achieved a 68.5% isolated yield with excellent diastereoselectivity. rsc.org

Furthermore, a method starting from D-phenylalanine, a readily available and low-cost raw material, has been reported to produce a Sacubitril intermediate with a higher yield compared to existing methods under mild, environmentally friendly conditions. google.com Another approach utilizes an asymmetric reduction reaction to produce (2R, 4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid with a high yield of 91.9%. chemicalbook.com

The following tables summarize the optimization of key reaction steps in the synthesis of this compound precursors:

Table 1: Optimization of Zinc-Mediated Aza-Reformatsky-Type Reaction

Method Reagents Yield Diastereomeric Ratio (d.r.) Reference
Batch Bromide, imine, activated zinc, K₂CO₃, LiCl, isopropanol 82% 99:1 acs.orgacs.org

Table 2: Optimization of Enantioselective Hydrogenation

Catalyst System Substrate Yield Diastereomeric Ratio (d.r.) Reference

Table 3: Alternative Synthetic Approaches

Method Key Features Yield Stereoselectivity Reference
Chemoenzymatic Cascade One-pot, two-enzyme system Up to 87% 99% de rsc.org
Asymmetric Reduction Nickel acetate (B1210297) tetrahydrate, (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine 91.9% Not specified chemicalbook.com

Compound Name Table

Compound Name
(2S,4R)-Sacubitril
Sacubitril
Sacubitril sodium salt
(2R, 4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid
D-phenylalanine
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride
Valsartan (B143634)
LBQ657
(E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid
Nickel acetate tetrahydrate
(R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
Ammonium (B1175870) formate (B1220265)
Di-tert-butyl dicarbonate
(S)-pyroglutamic acid
Biphenyl (B1667301) bromide
4-pentynoic acid
Et3SiH
(S)-N-tert-butylsulfinyl imine
Bromide 35
Zinc
LiCl
K2CO3
Isopropanol
Acrylic ester 36
4-iodobiphenyl
Styrene 11
Acetaldehyde 7
Sulfinamide 8
Imine 12
Acrylic ester 13
Acrylic acid 6
Amino ester 3·HCl
(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid
N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester
N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester

Prodrug Biotransformation of 2s,4r Sacubitril and Characterization of Its Active Metabolite

Enzymatic Hydrolysis to Sacubitrilat (B1680482) (LBQ657)

2S,4R-Sacubitril is rapidly metabolized to its active metabolite, Sacubitrilat (LBQ657), through enzymatic hydrolysis. researchgate.nettga.gov.authoracickey.com This biotransformation involves the cleavage of the ethyl ester group of the sacubitril (B1662468) molecule. revportcardiol.org The conversion process is not dependent on cytochrome P450 enzymes but is mediated by esterases. tga.gov.ausci-hub.se Upon oral administration, sacubitril is absorbed and quickly converted, with peak plasma concentrations of sacubitrilat being reached in approximately 2 hours. nih.govnih.gov The primary site for this activation is the liver. researchgate.netnih.gov Studies using human liver S9 fractions have demonstrated the efficient hydrolysis of sacubitril to sacubitrilat. researchgate.netnih.gov

Identification and Role of Specific Esterases (e.g., Carboxylesterase 1) in Activation

The primary enzyme responsible for the hydrolytic activation of this compound is Carboxylesterase 1 (CES1). researchgate.netnih.govnih.gov CES1 is a predominant hydrolase in the human liver, accounting for a significant portion of the liver's total hydrolytic activity. nih.gov Incubation studies have confirmed that sacubitril is a selective substrate for CES1, while carboxylesterase 2 (CES2) does not play a significant role in its activation. researchgate.netnih.gov The activation of sacubitril was found to occur only in human liver S9 fractions and was significantly inhibited by a CES1-specific inhibitor, bis-(p-nitrophenyl) phosphate (B84403) (BNPP). researchgate.netnih.govnih.gov

Kinetics of Prodrug Activation

The enzymatic hydrolysis of this compound by recombinant human CES1 follows Michaelis-Menten kinetics. nih.gov A kinetic study of this reaction yielded the following parameters:

Kinetic ParameterValueUnit
Vmax557.5 ± 18.1nmol/mg CES1/min
Km767.2 ± 56.4µM
CLint726.9 ± 56.7µl/mg CES1/min

This table presents the kinetic parameters for the hydrolysis of sacubitril by recombinant human CES1. nih.gov

These findings quantify the efficiency and capacity of CES1 to convert sacubitril to its active form, sacubitrilat. The data indicates a high catalytic efficiency of the enzyme for this specific substrate. nih.gov

Impact of Genetic Polymorphisms on Sacubitril Biotransformation (e.g., Carboxylesterase 1 Variants)

Genetic variations in the CES1 gene can significantly impact the biotransformation of this compound. researchgate.netnih.gov The most studied variant is G143E (rs71647871), which is a loss-of-function variant for sacubitril activation. researchgate.netnih.govnih.gov In vitro studies using cell lines expressing wild-type CES1 and the G143E variant showed that the variant form was unable to efficiently hydrolyze sacubitril to sacubitrilat. nih.gov

Furthermore, human livers carrying the G143E allele exhibited significantly impaired rates of sacubitril activation compared to non-carriers. nih.govnih.gov The activation rates were found to be 4.2 ± 1.0 nmol/mg protein/min in carriers versus 7.2 ± 4.0 nmol/mg protein/min in non-carriers. nih.gov This variant is present in approximately 2-4% of certain populations, suggesting that a portion of individuals may have a reduced capacity to activate sacubitril. nih.gov Other less common nonsynonymous single nucleotide polymorphisms (nsSNPs) in CES1 have also been identified as having impaired activity on sacubitril metabolism. nih.gov

Structural Elucidation of Sacubitrilat (LBQ657)

Sacubitrilat, the active metabolite of this compound, is chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. drugbank.com Its molecular formula is C₂₂H₂₅NO₅ and it has an average molecular weight of 383.444 g/mol . drugbank.com The structure of sacubitrilat has been determined, and its three-dimensional conformation in complex with human neprilysin has been resolved at 2 Å resolution through X-ray crystallography. researchgate.net This structural analysis has revealed the precise binding mode of sacubitrilat within the active site of neprilysin, showing that it occupies the S1, S1', and S2' sub-pockets of the enzyme. researchgate.net

Metabolic Pathways Beyond Primary Activation

While the primary metabolic pathway for this compound is its hydrolysis to the active metabolite sacubitrilat, other minor metabolic pathways exist. drugbank.comnih.gov A small fraction of sacubitril undergoes further metabolism, with a hydroxyl metabolite being identified in plasma at low concentrations (<10%). drugbank.comnih.gov However, neither sacubitril nor sacubitrilat are significantly metabolized by cytochrome P450 enzymes. tga.gov.au The majority of sacubitril is eliminated from the body as sacubitrilat, primarily through renal excretion. nih.goveuropa.eu

Enzymatic and Molecular Mechanisms of Action of Sacubitrilat

Inhibition of Neutral Endopeptidase (Neprilysin; NEP)

Neprilysin (NEP), also referred to as neutral endopeptidase, is a zinc-dependent metallopeptidase found on the surface of various cells, including those in the kidneys, vascular endothelium, and central nervous system. scienceopen.comfrontiersin.org It plays a crucial role in the degradation of a wide array of vasoactive peptides. scienceopen.comjacc.org Sacubitrilat (B1680482) is a potent and selective inhibitor of neprilysin. medchemexpress.comtargetmol.commolnova.comselleckchem.com By blocking NEP, sacubitrilat prevents the breakdown of these peptides, leading to their increased concentration and enhanced physiological effects. europa.eufrontiersin.orgjacc.org

The high inhibitory potency of sacubitrilat, with a reported IC50 value as low as 5 nM, stems from its intricate network of interactions within the active site of neprilysin. medchemexpress.comtargetmol.com X-ray crystallography studies have revealed that sacubitrilat binds to the active site in a manner consistent with competitive inhibition. rcsb.orgresearchgate.netscilit.com

The binding involves several key interactions:

The carboxylate anion of sacubitrilat forms interactions with multiple amino acid residues, including Arginine-102 (Arg102), Arginine-110 (Arg110), Arginine-717 (Arg717), Asparagine-542 (Asn542), Histidine-711 (His711), Alanine-543 (Ala543), Histidine-587 (His587), Histidine-583 (His583), and Tyrosine-545 (Tyr545). rsc.orgnih.gov

Hydrogen bonds are predominantly responsible for securing sacubitrilat within the neprilysin active site. nih.gov

The molecule occupies the S1, S1', and S2' sub-pockets of the active site. rcsb.orgresearchgate.netscilit.com

The biphenyl (B1667301) group of sacubitrilat plays a crucial role, fitting into the S1' sub-pocket and establishing hydrophobic interactions. nih.gov

The carboxyl group of the succinyl moiety coordinates with the catalytic zinc ion, a hallmark of neprilysin inhibitors. researchgate.netnih.gov

Key Amino Acid Interactions with Sacubitrilat in the Neprilysin Active Site
Amino Acid ResidueType of InteractionReference
Arg102, Arg110, Arg717Interaction with carboxylate anion rsc.orgnih.gov
Asn542, Ala543Considered important for inhibition rsc.orgnih.gov
His583, His587Part of zinc-binding pocket; His587 also forms a π–cation interaction rsc.orgnih.gov
His711, Tyr545Interaction with carboxylate anion rsc.orgnih.gov
Catalytic Zinc IonCoordinated by the carboxyl group researchgate.netnih.gov

Sacubitrilat acts as a competitive inhibitor of neprilysin. rcsb.orgresearchgate.net This mode of inhibition means that sacubitrilat directly competes with endogenous peptide substrates for binding to the active site of the enzyme. The inhibition is reversible and dose-dependent. researchgate.net The inhibitory potency is high, with reported Ki (inhibition constant) and IC50 values in the low nanomolar range, indicating a strong binding affinity for the enzyme. medchemexpress.comselleckchem.comrcsb.org For instance, a high inhibitory potency of 5 nM has been reported. medchemexpress.comtargetmol.com Another study noted a Ki of 6.31 nM. rcsb.org

Inhibitory Parameters of Sacubitrilat against Neprilysin
ParameterValueReference
IC505 nM medchemexpress.comtargetmol.com
Ki6.31 nM rcsb.org

The binding of sacubitrilat to neprilysin induces significant conformational changes in the enzyme. rsc.orgnih.gov Molecular dynamics simulations have shown that upon binding, the structure of neprilysin becomes less compact over time. rsc.org A key structural alteration is an induced-fit conformational change prompted by the binding of the P1'-biphenyl moiety of sacubitrilat. rcsb.orgresearchgate.netscilit.com This specific change is thought to contribute to the inhibitor's selectivity for neprilysin over other structurally similar zinc metallopeptidases. rcsb.orgresearchgate.net These structural changes effectively block the active site and alter the enzyme's biochemical properties, preventing it from carrying out its biological function of degrading peptides. rsc.orgnih.gov

Enzyme Kinetics of Neprilysin Inhibition

Modulation of Endogenous Vasoactive Peptides

By inhibiting neprilysin, sacubitrilat increases the circulating levels of numerous vasoactive peptides that are normally substrates for this enzyme. scienceopen.comjacc.orgtga.gov.au This modulation of peptide levels is central to the therapeutic effects observed. The substrates for neprilysin are diverse and include natriuretic peptides, bradykinin (B550075), and adrenomedullin, among others. scienceopen.comjacc.orgcardiologyres.org

Neprilysin is a primary enzyme responsible for the degradation of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). wikipedia.orgnih.govnih.gov By inhibiting neprilysin, sacubitrilat leads to elevated levels of these peptides. jacc.orgcardiacbc.caoatext.com

Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP): These peptides are released from the atria and ventricles, respectively, in response to cardiac wall stress. nih.gov They exert beneficial cardiovascular effects by activating guanylyl cyclase-coupled receptors, which increases the intracellular second messenger cyclic guanosine (B1672433) monophosphate (cGMP). tga.gov.aufda.gov This signaling cascade promotes vasodilation, natriuresis (sodium excretion), and diuresis, thereby reducing blood volume and blood pressure. jacc.orgnih.govcardiacbc.ca It also helps to decrease cardiac hypertrophy and fibrosis. jacc.orgnih.gov Inhibition of neprilysin by sacubitrilat enhances these protective actions by prolonging the activity of ANP and BNP. revportcardiol.orgoatext.com

In addition to natriuretic peptides, sacubitrilat also affects other important vasoactive peptide systems.

Bradykinin: Neprilysin is one of the enzymes involved in the breakdown of bradykinin, an inflammatory mediator that also has vasodilatory properties. wikipedia.orgcardiologyres.orgnih.gov Inhibition of neprilysin by sacubitrilat leads to an increase in bradykinin levels. wikipedia.orgrevportcardiol.org While contributing to vasodilation, the accumulation of bradykinin is also associated with an increased risk of angioedema. wikipedia.orgrevportcardiol.orgnih.gov

Adrenomedullin: This peptide is another substrate of neprilysin with potent vasodilatory effects. scienceopen.comcardiologyres.orgnih.gov By preventing its degradation, sacubitrilat enhances the vasodilatory and organ-protective effects of adrenomedullin. cardiologyres.orgresearchgate.net

Effects of Sacubitrilat-Mediated Neprilysin Inhibition on Vasoactive Peptides
PeptideEffect of InhibitionResulting Physiological ActionReference
ANP, BNPIncreased levelsVasodilation, natriuresis, diuresis, anti-hypertrophic, anti-fibrotic jacc.orgnih.govcardiacbc.canih.gov
CNPIncreased levelsVasodilation jacc.orgnih.gov
BradykininIncreased levelsVasodilation, potential for angioedema wikipedia.orgcardiologyres.orgrevportcardiol.org
AdrenomedullinIncreased levelsVasodilation scienceopen.comcardiologyres.orgnih.gov

Interactions with Renin-Angiotensin-Aldosterone System (RAAS) Components at the Molecular Level (e.g., Angiotensin I and II)

Sacubitril (B1662468) is a prodrug that undergoes rapid de-ethylation by esterases in the body to form its active metabolite, sacubitrilat (also known as LBQ657). tga.gov.au The primary mechanism of sacubitrilat is the potent and selective inhibition of neprilysin, a neutral endopeptidase. tga.gov.aunih.gov Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of a wide array of vasoactive peptides. nih.govfrontiersin.org

A critical aspect of neprilysin's function is its role in the metabolism of key components of the Renin-Angiotensin-Aldosterone System (RAAS). Specifically, neprilysin is capable of cleaving and thereby inactivating both angiotensin I (Ang I) and angiotensin II (Ang II). nih.govelsevier.esdovepress.com Neprilysin, in fact, displays a high affinity for both Ang I and Ang II as substrates. elsevier.esrevespcardiol.orgimrpress.com

Consequently, the inhibition of neprilysin by sacubitrilat leads to a reduction in the breakdown of these peptides, resulting in an accumulation of both Ang I and Ang II in the plasma. dovepress.comdrugbank.comjacc.org This increase in angiotensin II, a potent vasoconstrictor that also promotes sodium retention and adverse cardiovascular remodeling, would normally counteract the beneficial effects of neprilysin inhibition. dovepress.comnih.gov Studies with neprilysin inhibitors alone, such as candoxatril, observed this counter-regulatory increase in Ang II, which limited their therapeutic efficacy and in some cases even led to blood pressure elevations. dovepress.comjacc.org

This molecular interaction necessitates that neprilysin inhibition with sacubitrilat be paired with a blockade of the RAAS. wjgnet.com This is achieved by its combination with an angiotensin II receptor blocker (ARB), such as valsartan (B143634). imrpress.com Valsartan selectively blocks the angiotensin II type 1 (AT₁) receptor, thus preventing the detrimental effects of the elevated Ang II levels. nih.govfrontiersin.orgrevportcardiol.org This dual mechanism allows for the augmentation of beneficial natriuretic peptides while simultaneously shielding the cardiovascular system from the heightened RAAS activity caused by neprilysin inhibition. wjgnet.comrevportcardiol.org Dose-dependent studies have confirmed that the administration of sacubitril/valsartan leads to significant increases in plasma renin activity and angiotensin II concentrations, effects which are attributable to the valsartan component's blockade of the AT1 receptor feedback loop. revportcardiol.orgrevportcardiol.org

RAAS ComponentEffect of Sacubitrilat (Neprilysin Inhibition Alone)RationaleReference
Angiotensin IIncreased LevelsNeprilysin is a substrate for Angiotensin I, so its inhibition reduces Ang I degradation. nih.govelsevier.es
Angiotensin IIIncreased LevelsNeprilysin is a substrate for Angiotensin II, so its inhibition reduces Ang II degradation. This leads to vasoconstriction. nih.govdovepress.comdrugbank.com
ReninIncreased Activity (with ARB)Blockade of the AT1 receptor by the partner ARB (e.g., valsartan) interrupts the negative feedback loop, increasing renin release. revportcardiol.orgrevportcardiol.org
Aldosterone (B195564)Decreased Levels (with ARB)The ARB component blocks Ang II-dependent aldosterone release. jacc.orgfrontiersin.org

Impact on Other Peptidase Activities (e.g., Aminopeptidase (B13392206) N, Endothelin-Converting Enzyme 1)

The enzymatic activity of sacubitrilat is highly specific to neprilysin. However, because neprilysin degrades numerous peptides, its inhibition has wide-ranging effects beyond the RAAS and natriuretic peptide systems. Two other peptidase systems of interest are those involving aminopeptidase N and endothelin-converting enzyme 1.

Research indicates that the active metabolite, sacubitrilat, does not inhibit aminopeptidase P, an enzyme also involved in the breakdown of bradykinin. revportcardiol.orgrevportcardiol.orgnih.gov This selectivity is a key distinction from previous dual-acting inhibitors like omapatrilat, which inhibited both neprilysin and angiotensin-converting enzyme (ACE), leading to significant bradykinin accumulation and a higher risk of angioedema. revportcardiol.orgnih.gov There is currently no direct evidence to suggest that sacubitrilat has an inhibitory effect on Aminopeptidase N (APN, also known as CD13). Aminopeptidase N is an ectoenzyme that metabolizes various bioactive peptides, including angiotensin III and enkephalins, and is implicated in blood pressure regulation. ebi.ac.uk The action of sacubitrilat appears to be focused on neprilysin inhibition without directly affecting the enzymatic activity of these other aminopeptidases.

Neprilysin is also one of the enzymes responsible for the degradation of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. nih.govelsevier.esdrugbank.com Therefore, inhibition of neprilysin by sacubitrilat can lead to an increase in circulating ET-1 levels. dovepress.comrevportcardiol.org This effect, similar to the increase in Ang II, could potentially have adverse vasoconstrictive consequences. dovepress.com However, this is typically managed when sacubitrilat is combined with an ARB. revportcardiol.org

It is important to distinguish neprilysin's role in ET-1 degradation from the function of Endothelin-Converting Enzyme 1 (ECE-1). ECE-1 is the primary enzyme responsible for the synthesis of the active ET-1 from its inactive precursor, big endothelin-1. patsnap.comresearchgate.netnih.gov There is no evidence to suggest that sacubitrilat directly inhibits the activity of ECE-1. researchgate.net The development of dual ECE-NEP inhibitors has been explored as a separate therapeutic strategy, highlighting that these are distinct enzymatic targets. researchgate.net

Peptide/EnzymeInteraction with SacubitrilatOutcomeReference
Aminopeptidase N (APN/CD13)No direct inhibition reported.APN activity is not directly affected by sacubitrilat. revportcardiol.orgrevportcardiol.org
Endothelin-1 (ET-1)Sacubitrilat inhibits neprilysin, a degrading enzyme of ET-1.Reduced degradation leads to potentially increased levels of ET-1. nih.govdovepress.com
Endothelin-Converting Enzyme 1 (ECE-1)No direct inhibition reported.Sacubitrilat does not affect the synthesis of ET-1 via ECE-1. researchgate.net

Influence of MicroRNAs on Peptide Processing and Sacubitrilat Action

Emerging research suggests that the therapeutic effects of sacubitrilat, particularly when combined with valsartan, may extend beyond direct enzyme inhibition and involve the modulation of microRNAs (miRNAs). nih.gov MiRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to target messenger RNAs (mRNAs) and affecting their stability or translation. nih.govnih.gov They are recognized as key regulators in numerous physiological and pathological processes, including cardiovascular remodeling. nih.gov

A study involving patients with stable heart failure with reduced ejection fraction demonstrated that six months of treatment with sacubitril/valsartan significantly altered the profile of circulating miRNAs. nih.govnih.gov Specifically, in patients who had high baseline levels of certain miRNAs, the treatment led to a significant reduction in the circulating levels of miR-29b-3p, miR-221-3p, and miR-503-5p. nih.govnih.gov These particular miRNAs are implicated in the pathophysiology of heart failure, including processes like cardiac fibrosis and myogenesis. nih.gov

The modulation of these miRNAs represents a potential indirect mechanism through which sacubitrilat may exert its effects. For instance, miR-29b-3p, miR-221-3p, and miR-503-5p were all found to target the Phosphoinositide-3-Kinase Regulatory Subunit 1, a component of a key cellular signaling pathway. nih.govnih.gov By downregulating these specific miRNAs, sacubitril/valsartan may influence signaling cascades that affect cardiac structure and function. nih.gov While the precise link between this miRNA modulation and the processing of specific peptides like natriuretic peptides or angiotensins is still an area of active investigation, it suggests a broader biological impact. researchgate.net This epigenetic influence may contribute to the observed clinical benefits by affecting gene expression patterns related to cardiac remodeling and function. nih.govnih.gov

MicroRNAEffect of Sacubitril/Valsartan TreatmentPotential ImplicationReference
miR-29b-3pSignificantly reduced in patients with high baseline levels.Modulation of pathways related to cardiac fibrosis. nih.govnih.gov
miR-221-3pSignificantly reduced in patients with high baseline levels.Influence on cellular processes like proliferation and angiogenesis. nih.govnih.gov
miR-503-5pSignificantly reduced in patients with high baseline levels.Regulation of pathways involved in endothelial function and angiogenesis. nih.govnih.gov

Pharmacodynamic Research and Mechanistic Studies in Preclinical Models

In Vitro Cellular and Enzymatic Studies

In vitro studies provide a foundational understanding of a compound's direct effects on cells and enzymes, independent of systemic physiological complexities.

Research utilizing cellular models has been crucial in dissecting the direct actions of sacubitrilat (B1680482) on specific cell types involved in cardiovascular pathophysiology. Studies have often employed primary mouse and human cardiac fibroblasts (CFs) to investigate the impact on cardiac fibrosis. ahajournals.orgnih.gov In these models, sacubitrilat has been shown to directly target myofibroblast activation. nih.gov For instance, in human cardiac fibroblasts, sacubitrilat, when administered with atrial natriuretic peptide (ANP), led to a reduction in collagen expression, indicating an antifibrotic effect. nih.gov Another study demonstrated that sacubitrilat, combined with valsartan (B143634), was more effective than valsartan alone in inhibiting the activation of adult ventricular fibroblasts induced by angiotensin II. ahajournals.org Furthermore, in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), sacubitrilat was able to normalize the mean cell area in a cellular model of hypertrophy. researchgate.net

Enzyme inhibition assays are fundamental to characterizing the potency and selectivity of a drug candidate. Sacubitrilat has been identified as a potent inhibitor of neprilysin, with a reported half-maximal inhibitory concentration (IC50) of 5 nM. medchemexpress.comcaymanchem.com These assays typically measure the ability of the inhibitor to prevent the enzymatic degradation of a specific substrate. labcorp.com The inhibitory potency of sacubitrilat is attributed to a complex network of interactions within the active site of neprilysin. medchemexpress.com

Specificity profiling is critical to ensure that the compound's therapeutic effects are due to the inhibition of the intended target and not off-target interactions. Sacubitrilat has demonstrated high selectivity for neprilysin over other enzymes, such as angiotensin-converting enzyme (ACE), even at concentrations up to 10 μM. caymanchem.com This selectivity is a key characteristic, as dual inhibition of neprilysin and ACE by other compounds has been associated with a higher risk of angioedema. nih.gov

Below is a table summarizing the inhibitory activity of sacubitrilat against neprilysin and its substrates.

Enzyme/SubstrateIC50 ValueReference
Neprilysin5 nM caymanchem.com
Enkephalin (NEP substrate)5 nM caymanchem.com
Atrial Natriuretic Factor (NEP substrate)5.3 nM caymanchem.com
Angiotensin-Converting Enzyme (ACE)No significant inhibition at 10 μM caymanchem.com

Cellular Models for Studying Sacubitrilat Effects

Mechanistic Investigations in Animal Models

Animal models are indispensable for studying the integrated physiological effects of a compound and understanding its mechanism of action in a living system.

Sacubitril (B1662468) has been extensively studied in various animal models of cardiovascular remodeling, a pathological process involving changes in the size, shape, and function of the heart. In a mouse model of pressure overload induced by transverse aortic constriction (TAC), sacubitril/valsartan treatment was shown to ameliorate maladaptive remodeling and fibrosis. ahajournals.orgnih.gov Specifically, it reduced cardiac hypertrophy, diastolic dysfunction, and cardiac fibrosis more effectively than valsartan alone. ahajournals.orgnih.gov The treatment also decreased the total number of fibroblasts in the heart and shifted their gene expression towards a more quiescent phenotype. ahajournals.org

In angiotensin II-induced hypertensive mouse models, sacubitril/valsartan significantly suppressed the increase in left ventricular wall thickness and inhibited cardiomyocyte hypertrophy more effectively than either valsartan or enalapril (B1671234) alone, despite similar blood pressure-lowering effects. cardiologyres.org Similarly, in Sprague-Dawley rats with pressure overload from ascending aortic constriction, sacubitril/valsartan was superior to valsartan in inhibiting ventricular fibrosis. ahajournals.org These findings suggest a direct antifibrotic and antihypertrophic effect independent of afterload reduction. ahajournals.org

The table below summarizes findings from various animal models.

Animal ModelKey Findings on Cardiovascular RemodelingReference(s)
Mouse model of left ventricle pressure overload (TAC)Ameliorated cardiac fibrosis by blocking cardiac fibroblast activation and proliferation. ahajournals.orgnih.gov
Mouse model of left ventricle pressure overload (TAC)Reduced cardiac hypertrophy and diastolic dysfunction more effectively than valsartan alone. ahajournals.org
Angiotensin II-induced hypertensive miceInhibited cardiomyocyte hypertrophy more strongly than valsartan or enalapril. cardiologyres.org
Ascending aortic constriction in ratsSuperior to valsartan in inhibiting ventricular fibrosis. ahajournals.org
Spontaneously hypertensive ratsDecreased heart weight to body weight ratio. nih.gov

The structural improvements observed in remodeling are accompanied by enhanced cardiac function. In a mouse model of pressure overload-induced heart failure, sacubitril/valsartan was more effective than an equimolar dose of valsartan at preserving systolic cardiac function. ahajournals.orgnih.gov In rats that underwent myocardial infarction, sacubitril/valsartan treatment preserved myocardial function in the region closest to the infarction and reduced left ventricular dilatation. nih.gov Furthermore, studies in diabetic rat models have shown that sacubitril/valsartan can improve systolic function, as indicated by an increase in ejection fraction. mdpi.com

The inhibition of neprilysin by sacubitrilat increases the bioavailability of natriuretic peptides, which then act on their receptors to increase the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). tga.gov.aunih.gov This cGMP-mediated signaling is central to the beneficial effects of sacubitrilat. A key downstream effector of cGMP is protein kinase G (PKG). nih.gov Studies have revealed that the antifibrotic effects of sacubitril/valsartan are at least partially due to the restoration of PKG signaling in cardiac fibroblasts. ahajournals.orgnih.gov This restored signaling inhibits the RhoA pathway, which is associated with the transformation of fibroblasts into pathological myofibroblasts. ahajournals.orgresearchgate.netfrontiersin.org

The cGMP-PKG pathway also plays a role in regulating calcium homeostasis, which is crucial for cardiomyocyte contraction and relaxation. nih.govfrontiersin.org Dysregulation of calcium cycling is a hallmark of heart failure. frontiersin.org By stimulating cGMP production, sacubitrilat can influence calcium handling within cardiomyocytes. For example, activation of cGMP signaling can increase the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which enhances calcium reuptake into the sarcoplasmic reticulum and can reduce calcium overload. frontiersin.org While direct evidence linking sacubitrilat to specific changes in calcium transporters in preclinical models is still emerging, the known effects on the cGMP pathway strongly suggest a role in improving calcium homeostasis. researchgate.netnih.gov

Effects on Biomarkers of Organ Dysfunction in Animal Studies

Preclinical research in various animal models has demonstrated the effects of sacubitril, often in combination with valsartan, on biomarkers associated with organ dysfunction, particularly in the context of cardiorenal and cardiovascular conditions.

In animal models of hypertension with associated kidney injury, treatment with sacubitril/valsartan has been shown to improve several renal injury biomarkers. frontiersin.org For instance, in TGR (mREN2)27 rats and diabetic mouse models (db/db and KKAy), sacubitril/valsartan administration led to a decrease in albuminuria. frontiersin.org One study in TGR (mREN2)27 rats with diabetic nephropathy highlighted that the combination therapy normalized both proteinuria and albuminuria, an effect that was independent of changes in blood pressure. frontiersin.org Furthermore, a reduction in plasma creatinine (B1669602) levels has been observed in some animal studies following treatment with sacubitril/valsartan. frontiersin.org However, it is important to note that not all studies have reported improvements in renal injury markers. In a study involving rats with unilateral ureteral obstruction, neither sacubitril/valsartan nor valsartan alone influenced renal function markers such as serum creatinine, blood urea (B33335) nitrogen (BUN), and cystatin C. frontiersin.org

In the context of cardiac dysfunction, animal studies have pointed towards the beneficial effects of sacubitril/valsartan on biomarkers of cardiac remodeling. In a rat model of DOCA-salt-induced hypertension, treatment with sacubitril/valsartan resulted in a significant reduction in plasma levels of the vasoconstrictor endothelin-1 (B181129) (ET-1). jmchemsci.com This was accompanied by a decrease in inflammatory cytokines, which are implicated in the remodeling process. jmchemsci.com In a mouse model of obesity-related metabolic heart disease, sacubitril/valsartan, but not valsartan alone, prevented myocardial interstitial fibrosis. nih.gov Both treatments, however, were found to attenuate myocardial hypertrophy to a similar degree. nih.gov

The following table summarizes the effects of sacubitril/valsartan on key biomarkers of organ dysfunction in various animal models.

Table 1: Effects of Sacubitril/Valsartan on Biomarkers of Organ Dysfunction in Animal Studies

Animal Model Condition Biomarker Effect of Sacubitril/Valsartan
TGR (mREN2)27 Rats, db/db Mice, KKAy Mice Hypertension with Kidney Injury Albuminuria Decreased frontiersin.org
TGR (mREN2)27 Rats Diabetic Nephropathy Proteinuria, Albuminuria Normalized frontiersin.org
Various Animal Models Hypertension with Kidney Injury Plasma Creatinine Reduced frontiersin.org
Rats with Unilateral Ureteral Obstruction Kidney Injury Serum Creatinine, BUN, Cystatin C No significant effect frontiersin.org
DOCA-Salt Hypertensive Rats Hypertension Plasma Endothelin-1 (ET-1) Significantly reduced jmchemsci.com
Mice with Obesity-Related Metabolic Heart Disease Metabolic Heart Disease Myocardial Interstitial Fibrosis Prevented nih.gov
Mice with Obesity-Related Metabolic Heart Disease Metabolic Heart Disease Myocardial Hypertrophy Attenuated (similar to valsartan) nih.gov

Potential Anti-Inflammatory Mechanisms in Preclinical Settings

Preclinical studies have begun to elucidate the potential anti-inflammatory mechanisms of sacubitril, typically investigated as part of the sacubitril/valsartan combination. These studies suggest that its therapeutic effects may be partially mediated through the modulation of inflammatory pathways.

In a rat model of DOCA-salt-induced hypertension, sacubitril/valsartan treatment led to a marked decrease in the plasma levels of inflammatory cytokines interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), as well as the transcription factor NF-kB, which plays a crucial role in the inflammatory process. jmchemsci.com In a mouse model of experimental autoimmune myocarditis (EAM), sacubitril/valsartan treatment was found to downregulate the inflammatory response and reduce the severity of the disease. frontiersin.org This was evidenced by lower levels of high-sensitivity C-reactive protein (hsCRP) and interleukin-6 (IL-6), both of which are associated with the acute phase of inflammation. frontiersin.org Interestingly, this study suggested that the anti-inflammatory effect was independent of the NLRP3 inflammasome pathway but might be associated with the sGC/NF-κB p65 signaling pathway, leading to the inhibition of Th17 cell differentiation. frontiersin.org

Further supporting the anti-inflammatory properties, a study on a mouse model of myocardial infarction demonstrated that sacubitril/valsartan suppressed the expression of the NLRP3 inflammasome through the inhibition of the TAK1/JNK signaling pathway. researchgate.net In another study involving pressure-unloaded mice, the beneficial effects of the treatment were linked to the modulation of NF-κB-dependent inhibition of NLRP3 inflammasome activation. researchgate.net Additionally, in a rat model of Takotsubo-like cardiomyopathy, sacubitril/valsartan was shown to decrease myocardial inflammatory responses, including levels of interleukin-18 (IL-18) and Mac-3, by inhibiting the TLR4/NF-κB pathway. nih.gov

The following table provides a summary of the key anti-inflammatory mechanisms of sacubitril/valsartan observed in preclinical studies.

Table 2: Potential Anti-Inflammatory Mechanisms of Sacubitril/Valsartan in Preclinical Models

Animal Model Condition Key Findings
DOCA-Salt Hypertensive Rats Hypertension Decreased plasma levels of IL-1, TNF-alpha, and NF-kB. jmchemsci.com
Experimental Autoimmune Myocarditis (EAM) Mice Myocarditis Downregulated inflammatory response, reduced hsCRP and IL-6. frontiersin.org
Experimental Autoimmune Myocarditis (EAM) Mice Myocarditis Inhibition of Th17 cell differentiation, potentially via the sGC/NF-κB p65 signaling pathway, independent of NLRP3 inflammasome. frontiersin.org
Myocardial Infarction Rats Myocardial Infarction Suppressed expression of the NLRP3 inflammasome via the TAK1/JNK signaling pathway. researchgate.net
Pressure Unloaded Mice Cardiac Stress Modulation of NF-κB-dependent inhibition of NLRP3 inflammasome activation. researchgate.net
Isoprenaline-induced Takotsubo-like Cardiomyopathy Rats Cardiomyopathy Decreased myocardial IL-18 and Mac-3 by inhibiting the TLR4/NF-κB pathway. nih.gov

Central Nervous System Amyloid-β Metabolism and Clearance in Animal Models

The role of neprilysin (NEP), the enzyme inhibited by sacubitril, in the degradation of amyloid-β (Aβ) peptides has prompted research into the effects of sacubitril on central nervous system (CNS) Aβ metabolism and clearance, primarily in non-human primate models.

A study in cynomolgus monkeys investigated the effects of sacubitril/valsartan on the clearance of Aβ isoforms. nih.gov Despite low penetration into the cerebrospinal fluid (CSF) and brain, CSF exposure to sacubitril was sufficient to inhibit NEP. nih.gov This resulted in an acute increase in the elimination half-life of Aβ1-42 (by 65.3%), Aβ1-40 (by 35.2%), and total Aβ (by 29.8%). nih.gov These effects returned to normal with repeated dosing over 15 days. nih.gov The study also observed elevations in the CSF concentrations of newly generated Aβ. Specifically, the more aggregable form, Aβ1-42, was elevated on day 1 (by 20.4%) and day 15 (by 34.7%). nih.gov Shorter forms, Aβ1-40 and Aβ1-38, were also elevated on day 15 (by 23.4% and 64.1%, respectively), as was total Aβ (by 50.45%). nih.gov However, importantly, no increase in any Aβ isoforms was found in the brains of these monkeys on day 16. nih.gov

In a longer-term study, cynomolgus monkeys were administered a high dose of sacubitril/valsartan for 39 weeks. nih.gov Subsequent examination revealed no microscopic brain changes or Aβ deposition as assessed by immunohistochemical staining. nih.gov

In contrast, some studies in rat models have raised concerns. For instance, in chemically induced rat models of Alzheimer's disease, treatment with sacubitril/valsartan was reported to have a deleterious effect on cognition, which was not observed with valsartan alone. researchgate.net One study in a rat model of Alzheimer's disease showed that sacubitril/valsartan worsened the condition. researchgate.net

The following table summarizes the findings from animal studies on the effects of sacubitril/valsartan on CNS amyloid-β.

Table 3: Effects of Sacubitril/Valsartan on CNS Amyloid-β in Animal Models

Animal Model Duration of Treatment Key Findings
Cynomolgus Monkeys 2 weeks Acute increase in elimination half-life of CSF Aβ1-42, Aβ1-40, and total Aβ. nih.gov
Cynomolgus Monkeys 2 weeks Increased CSF concentrations of newly generated Aβ1-42, Aβ1-40, and Aβ1-38. nih.gov
Cynomolgus Monkeys 2 weeks No elevation of Aβ isoforms in the brain at day 16. nih.gov
Cynomolgus Monkeys 39 weeks No microscopic brain changes or Aβ deposition. nih.gov
Chemically Induced Rat Models of Alzheimer's Disease Not specified Deleterious effect on cognition. researchgate.net
Rat Model of Alzheimer's Disease Not specified Worsened disease condition. researchgate.net

Structure Activity Relationship Sar and Rational Drug Design Principles for Neprilysin Inhibitors

Influence of Stereochemical Configuration on Inhibitory Potency and Selectivity

The stereochemistry of Sacubitril (B1662468) is crucial for its inhibitory activity against neprilysin. The specific (2S,4R) configuration of Sacubitril, which translates to the (2R,4S) configuration in its active metabolite LBQ657, is essential for optimal binding to the enzyme's active site.

The precise three-dimensional arrangement of the functional groups in the (2R,4S) isomer of LBQ657 allows for key interactions with the amino acid residues in the neprilysin active site. These interactions are critical for the high potency and selectivity of the inhibitor. Isomers with different stereochemical configurations, such as the (2S,4S)-isomer of Sacubitril, exhibit significantly lower inhibitory activity, highlighting the strict stereochemical requirements for effective neprilysin inhibition. chemicea.com

Table 1: Stereoisomers of Sacubitril and their Activity

CompoundStereochemical ConfigurationNeprilysin Inhibitory Activity
Sacubitril(2S,4R)Prodrug for potent inhibitor
Sacubitril-(2S,4S)-Isomer(2S,4S)Significantly lower activity

This table illustrates the critical role of stereochemistry in the inhibitory function of Sacubitril, with the (2S,4R) configuration being the active form.

Identification of Key Pharmacophores for Neprilysin Binding

The rational design of neprilysin inhibitors like Sacubitril is based on the identification of key pharmacophoric features that are essential for binding to the enzyme's active site. A pharmacophore is the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target. scielo.br For neprilysin inhibitors, these features typically include:

A Zinc-Binding Group: Neprilysin is a zinc-dependent metalloprotease, and a key feature of its inhibitors is a group that can coordinate with the zinc ion in the active site. In the active metabolite of Sacubitril, LBQ657, a carboxyl group fulfills this role. nih.gov

Hydrophobic Groups: The active site of neprilysin contains several hydrophobic pockets (S1, S1', and S2'). The biphenyl (B1667301) moiety of LBQ657 fits into the S1' subsite, and the isobutyl group interacts with the S2' subsite. These hydrophobic interactions are critical for the high affinity of the inhibitor. researchgate.net

Hydrogen Bond Donors and Acceptors: Specific hydrogen bonding interactions between the inhibitor and the enzyme contribute to the stability of the enzyme-inhibitor complex. The amide bond and the second carboxyl group of LBQ657 participate in these interactions with residues such as Arg102 and Arg110. researchgate.net

A pharmacophore model for neprilysin typically includes three hydrophobic groups, one positive group, one negative group, two hydrogen bond donors, and three hydrogen bond acceptors. scielo.br

Table 2: Key Pharmacophoric Features of Sacubitril's Active Metabolite (LBQ657)

Pharmacophoric FeatureCorresponding Moiety in LBQ657Interacting Site in Neprilysin
Zinc-Binding GroupCarboxyl groupZinc ion in the active site
Hydrophobic Group (P1')Biphenyl moietyS1' subsite
Hydrophobic Group (P2')Isobutyl groupS2' subsite
Hydrogen Bond Donor/AcceptorAmide linkage, Carboxyl groupAmino acid residues (e.g., Arg102, Arg110)

This interactive table details the essential pharmacophoric elements of LBQ657 and their corresponding binding interactions within the neprilysin active site.

Strategies for Designing Novel Sacubitril Derivatives

The development of novel Sacubitril derivatives is an ongoing area of research aimed at improving upon the existing therapeutic profile. nih.gov Strategies for designing these new molecules often involve modifications to the core structure of Sacubitril to enhance properties such as potency, selectivity, and pharmacokinetic parameters.

One key strategy involves structure-based drug design , which utilizes the three-dimensional structure of the neprilysin-inhibitor complex to guide the design of new compounds. nih.govresearchgate.net For example, the discovery of a previously unexplored subsite in the S1' pocket of neprilysin when bound to LBQ657 has led to the design of derivatives with substitutions on the biphenyl moiety to occupy this new space, resulting in a significant boost in potency. nih.gov

Another approach is the synthesis of codrugs , where the pharmacophore of a neprilysin inhibitor is combined with that of another drug, such as an angiotensin receptor blocker, into a single molecule. nih.gov This can lead to improved efficacy and patient compliance.

Furthermore, researchers have explored the synthesis of various derivatives by modifying the carboxylic acid and amino groups of the core Sacubitril structure to create new amide, urea (B33335), and thiourea (B124793) derivatives. nih.govrsc.orgresearchgate.net These modifications aim to explore new chemical space and identify compounds with potentially novel or improved biological activities.

Computational Chemical Studies of 2s,4r Sacubitril and Sacubitrilat

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For sacubitril (B1662468), studies focus on the binding of its active form, sacubitrilat (B1680482), to the active site of its enzyme target, neprilysin (NEP). nih.govbiorxiv.org

Detailed research using the three-dimensional crystal structures of human neprilysin (e.g., PDB IDs: 5JMY, 6GID) has elucidated the specific binding mode of sacubitrilat. nih.govresearchgate.net The crystal structure of the NEP-sacubitrilat complex reveals that the inhibitor binds competitively, occupying the S1, S1', and S2' sub-pockets of the enzyme's active site. researchgate.net A key interaction involves the coordination of sacubitrilat with the essential zinc atom within the neprilysin active site. biorxiv.org

Docking analyses have identified the specific amino acid residues in neprilysin that are crucial for binding sacubitrilat. One study identified nine key residues involved in the interaction: Arg102, Arg110, Arg717, Asn542, His711, Ala543, His587, His583, and Tyr545. nih.gov The binding of the P1'-biphenyl moiety of sacubitrilat induces a conformational change in the enzyme, a phenomenon known as "induced fit," which is believed to contribute to its high selectivity for neprilysin over other related enzymes. researchgate.net

The strength of the interaction is quantified by the binding affinity or binding energy (ΔGbind) and the inhibition constant (Ki). Lower values indicate a more potent inhibitor. These parameters, calculated from docking simulations, confirm a strong and favorable interaction between sacubitrilat and neprilysin. nih.govsemanticscholar.org

Table 1: Molecular Docking Parameters for Sacubitrilat-Neprilysin Interaction

LigandTarget ProteinBinding Affinity / Energy (kcal/mol)Inhibition Constant (Ki) (nM)Interacting Residues
Sacubitrilat (LBQ657)Neprilysin (PDB: 6GID)-9.52155.13Arg102, Arg110, Arg717, Asn542, His711, Ala543, His587, His583, Tyr545 nih.gov
SacubitrilatNeprilysin-8.2 ± 0.15-Not specified
SacubitrilNeprilysin-7.5 ± 0.21-Not specified

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, allowing researchers to assess its stability and conformational changes over time. These simulations validate the findings from molecular docking and offer deeper insights into the mechanism of inhibition. researchgate.netrsc.org

MD simulations of the sacubitrilat-neprilysin complex have demonstrated that the system remains stable after an initial equilibration period. researchgate.net Analysis of the Root Mean Square Deviation (RMSD), a measure of the average change in displacement of atoms, confirms the structural stability of the complex throughout the simulation. researchgate.net

Furthermore, simulations have revealed that the binding of sacubitrilat induces structural alterations in neprilysin. researchgate.netrsc.org This interaction causes the enzyme's structure to become less compact over time, which in turn alters its biochemical properties and hinders its physiological function beyond simply blocking the active site. nih.govresearchgate.netrsc.org

The stability of the binding is also assessed by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. For the sacubitril-neprilysin system, a favorable binding energy has been calculated, corroborating the docking results and confirming a stable and potent inhibitory interaction. researchgate.net

Table 2: Molecular Dynamics Simulation Data for Sacubitril-Neprilysin Complex

SystemComputational MethodCalculated ParameterValueIndicated Finding
Sacubitril-NeprilysinMD SimulationRMSDSystem reached equilibrium and remained stable researchgate.netConfirms the stability of the ligand-protein complex.
Sacubitril-NeprilysinMM/GBSABinding Free Energy (ΔGbind)-20.69 kcal/mol researchgate.netIndicates a strong, thermodynamically favorable binding interaction.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Stereochemical Rationalization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure of molecules, allowing for the investigation of reaction mechanisms and the rationalization of stereochemical outcomes. researchgate.net While molecular docking and dynamics rely on classical mechanics, DFT provides a more fundamental, quantum-based understanding.

In the context of 2S,4R-Sacubitril, DFT studies have been instrumental in understanding and rationalizing the stereoselectivity of key steps in its chemical synthesis. researchgate.net The specific stereochemistry of sacubitril is critical for its biological activity.

One study utilized DFT calculations to explain the stereochemical outcome of the reduction of an ene-lactam intermediate using triethylsilane (Et3SiH). researchgate.net These calculations, performed at the PBE-D3/def-TZVP level of theory, supported a stereochemical model where the formation of an intramolecular hydrogen bond rigidifies the transition state of the reaction. researchgate.net This rigidification dictates the direction from which the reactant approaches, thereby controlling the formation of the desired stereoisomer with high selectivity. researchgate.net Such insights are invaluable for designing and optimizing efficient and stereoselective synthetic routes to complex pharmaceutical compounds like sacubitril.

Table 3: Computational Methods and Applications

Computational MethodSoftware/Theory LevelApplication in Sacubitril Research
Molecular DockingAutoDock 4.0, AutoDock Vina nih.govucd.iePredicting binding mode and affinity of sacubitrilat to neprilysin. nih.gov
Molecular DynamicsAMBER18 researchgate.netAssessing binding stability and conformational changes of the sacubitrilat-neprilysin complex. researchgate.net
Quantum ChemistryDensity Functional Theory (DFT) at PBE-D3/def-TZVP level researchgate.netRationalizing stereochemical outcomes in the synthesis of sacubitril. researchgate.net

Analytical Methodologies for Chemical Compound Quantification and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2S,4R-Sacubitril from complex mixtures, including bulk drug substances, pharmaceutical formulations, and biological fluids.

High-Performance Liquid Chromatography (HPLC) and Related Methods (e.g., RP-HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a widely used technique for the analysis of this compound, often in combination with valsartan (B143634). researchinventy.comiajps.com Reversed-Phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. researchinventy.com

Several RP-HPLC methods have been developed and validated for the simultaneous estimation of sacubitril (B1662468) and valsartan. ijptl.comjuniperpublishers.com These methods are valued for their simplicity, precision, and accuracy. ijptl.com For instance, one method utilized a C18 column with a mobile phase of methanol (B129727) and water (60:40, v/v) and UV detection at 245 nm. ijptl.com Another study employed a mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (50:50, v/v) with UV detection at 242 nm. indexcopernicus.com The retention times for sacubitril and valsartan were found to be 2.927 minutes and 4.003 minutes, respectively, in one such method. iajps.com

Ultra-Performance Liquid Chromatography (UPLC), a derivative of HPLC that uses smaller particle sizes in the column, offers even faster and more efficient separations. sphinxsai.com A UPLC method was developed for the simultaneous estimation of sacubitril and valsartan using an Inertsil ODS column and a mobile phase of 0.1% ortho phosphoric acid buffer and acetonitrile (50:50 v/v), with detection at 271 nm. sphinxsai.com Furthermore, a stability-indicating UHPLC method has been developed to separate sacubitril/valsartan from their impurities and degradation products. japsonline.com

A specialized RP-HPLC method has also been developed to separate the stereoisomers of sacubitril-valsartan premix, including (2S,4S)-sacubitril, (2R,4S)-sacubitril, and (2R,4R)-sacubitril, using a cellulose (B213188) tris(4-methylbenzoate) based stationary phase. nih.gov

TechniqueStationary PhaseMobile PhaseDetectionApplicationReference
RP-HPLC Enable C18 G (250 mm x 4.6 mm, 5 µm)Methanol:Water (60:40, v/v)UV at 245 nmSimultaneous quantification of sacubitril and valsartan in bulk and tablets. ijptl.com
RP-HPLC Inertsil C18 (4.6 x 150mm, 5µm)Acetonitrile:di-potassium hydrogen phosphate (B84403) (pH 3.0) (30:70%v/v)UV at 371 nmSimultaneous estimation of sacubitril and valsartan in rat plasma. juniperpublishers.comsemanticscholar.org
RP-HPLC Phenomenex Luna C18 (150 mm × 4.6 mm, 5.0 μm)Acetonitrile:Water with 0.1% Trifluoroacetic acid (50:50, v/v)UV at 242 nmQuantitative determination of sacubitril and valsartan in tablets. indexcopernicus.com
UPLC Inertsil ODS (1.7 x 50 mm, 3µm)0.1% ortho phosphoric acid Buffer:Acetonitrile (50:50%v/v)UV at 271 nmSimultaneous estimation of sacubitril and valsartan in bulk and tablets. sphinxsai.com
RP-HPLC Chiralcel OJ-RH (150 mm × 4.6 mm, 5 μm)Mobile Phase A: 0.1% trifluoroacetic acid in water; Mobile Phase B: Acetonitrile:Methanol:Trifluoroacetic acid (90:10:0.1, v/v/v)UV at 254 nmDetermination of sacubitril-valsartan premix stereoisomers. nih.gov
UHPLC Accucore XL C8 (100 × 4.6) mm; 3 μmGradient elutionNot SpecifiedSimultaneous estimation of sacubitril/valsartan and their impurities. japsonline.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) presents an alternative chromatographic technique for the quantification of sacubitril. researchinventy.comwjarr.com It is considered a simple, precise, and economical method. wjarr.com

One developed HPTLC method utilized aluminum-backed silica (B1680970) gel 60-F254 plates as the stationary phase and a mobile phase of dichloroethane, methanol, and triethylamine (B128534) (4.2:0.4:0.4 v/v/v). wjarr.com Densitometric analysis was performed at 252 nm. wjarr.com The retention factor (Rf) values for valsartan and sacubitril were found to be 0.57 ± 0.02 and 0.42 ± 0.02, respectively. wjarr.com Another HPTLC method used ethyl acetate (B1210297), methanol, and glacial acetic acid (9:1:0.1, by volume) as the mobile phase, with densitometric measurements at 260 nm. japsonline.com

TechniqueStationary PhaseMobile PhaseDetectionRf Value (Sacubitril)ApplicationReference
HPTLC Aluminum backed silica gel 60-F254Dichloroethane:Methanol:Triethylamine (4.2:0.4:0.4 v/v/v)Densitometry at 252 nm0.42 ± 0.02Simultaneous quantification of valsartan and sacubitril in bulk and tablets. wjarr.comresearchgate.net
HPTLC Nano silica gel F254Ethyl acetate:Methanol:Glacial acid (9:1:0.1, by volume)Densitometry at 260 nm0.84Separation of sacubitril and valsartan. japsonline.com

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods are essential for the detection and quantification of this compound, often used in conjunction with chromatographic separation.

Ultraviolet (UV) Spectrophotometry

UV Spectrophotometry is a simple, sensitive, and cost-effective method for the determination of sacubitril. ajrconline.orgajrconline.org A UV spectrophotometric method was developed for the estimation of sacubitril in a synthetic mixture, with a wavelength maximum (λmax) of 242 nm in a mixture of methanol and water (25:75 v/v). ajrconline.orgajrconline.org The method was found to be linear in the concentration range of 2-12 μg/ml. ajrconline.orgajrconline.org Another study reported the estimation of sacubitril and valsartan in bulk and pharmaceutical formulations using UV spectrophotometry, with a λmax of 253 nm in 0.1N HCl and pH 6.8 phosphate buffer. researchgate.net

TechniqueSolvent/MediumλmaxLinearity RangeApplicationReference
UV Spectrophotometry Methanol:Water (25:75 v/v)242 nm2-12 μg/mlEstimation of Sacubitril in synthetic mixture. ajrconline.orgajrconline.org
UV Spectrophotometry 0.1N HCl and pH 6.8 phosphate buffer253 nm1-20 μg/mLEstimation of sacubitril and valsartan in bulk and tablets. researchgate.net

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS)

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), provides high sensitivity and selectivity for the quantification of sacubitril and its metabolites in biological fluids. iajps.comeuropa.eu An LC-MS/MS method was developed for the simultaneous determination of sacubitril, its active metabolite LBQ657, and valsartan in human plasma. researchgate.net This method utilized an electrospray ionization (ESI) source in the positive-ion multiple reaction monitoring mode. researchgate.net Following protein precipitation, chromatographic separation was achieved on a C18 column. researchgate.net The bioanalytical methods using LC-MS/MS for the simultaneous determination of sacubitril, valsartan, and LBQ657 in both urine and plasma have been validated. europa.eu

Method Validation and Sensitivity for Preclinical Applications

Validation of analytical methods is crucial to ensure their reliability for preclinical applications. According to International Council for Harmonisation (ICH) guidelines, analytical methods are validated for parameters such as linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). juniperpublishers.comwjarr.com

For instance, an RP-HPLC method for sacubitril and valsartan was validated and showed a linearity range of 50-450 µg/ml for both analytes. ijptl.com The LOD and LOQ for sacubitril were 0.8 µg/ml and 2.45 µg/ml, respectively. ijptl.comresearchgate.net Another RP-HPLC method demonstrated linearity for sacubitril in the range of 100-500 μg/ml. juniperpublishers.com An HPTLC method was validated with a quantitation range of 240 - 1440 ng/band for sacubitril. wjarr.com

A UV spectrophotometric method for sacubitril was validated with a linearity range of 2-12 μg/ml and a correlation coefficient of 0.999. ajrconline.org A separate UV method for the combination of sacubitril and valsartan had an LOD and LOQ of 0.395 μg/mL and 1.198 μg/mL, respectively, in pH 6.8 phosphate buffer. researchgate.net

The sensitivity of these methods, as indicated by their low LOD and LOQ values, makes them suitable for the analysis of sacubitril in various preclinical studies, including pharmacokinetic assessments. ijptl.comresearchgate.netresearchgate.net

MethodLinearity Range (Sacubitril)LOD (Sacubitril)LOQ (Sacubitril)ApplicationReference
RP-HPLC 50-450 µg/ml0.8 µg/ml2.45 µg/mlBulk and tablet formulation analysis. ijptl.comresearchgate.net
RP-HPLC 100-500 μg/mlNot SpecifiedNot SpecifiedAnalysis in rat plasma. juniperpublishers.com
RP-HPLC 4.9–24.5μg/mlNot SpecifiedNot SpecifiedTablet formulation analysis. indexcopernicus.com
HPTLC 240 - 1440 ng/bandNot SpecifiedNot SpecifiedBulk and tablet formulation analysis. wjarr.com
UV Spectrophotometry 2-12 μg/mlNot SpecifiedNot SpecifiedAnalysis in synthetic mixture. ajrconline.org
UV Spectrophotometry 1-20 μg/mL0.395 μg/mL1.198 μg/mLBulk and tablet formulation analysis. researchgate.net
UPLC 12-60 µg/mL0.0626 μg/ml0.1897μg/mlBulk and tablet dosage form analysis. sphinxsai.com

Application in Biological Samples (Preclinical) and In Vitro Systems

The quantification and characterization of this compound and its active metabolite, sacubitrilat (B1680482) (LBQ657), in preclinical biological samples and in vitro models are fundamental for pharmacokinetic assessments and formulation development. Various analytical methodologies, predominantly based on liquid chromatography, have been developed and validated for this purpose.

In preclinical studies, particularly those involving animal models such as rats, robust analytical methods are essential for determining the concentration-time profiles of sacubitril and its metabolite in plasma. A highly selective, sensitive, and rapid liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method has been established for the simultaneous quantification of sacubitril and valsartan in rat plasma. nih.gov A common approach for sample preparation involves a straightforward protein precipitation step, often using acetonitrile, which is efficient for extracting the analytes from the plasma matrix. nih.govresearchgate.net For instance, one validated method utilized only 50 μL of plasma sample for extraction. nih.gov Chromatographic separation is typically achieved on a C18 column with a gradient elution, and detection is performed using a mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.govresearchgate.net These methods demonstrate excellent linearity over a wide concentration range, with high accuracy and precision, adhering to regulatory guidelines. nih.govresearchgate.net

Beyond LC-MS/MS, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection offers a sensitive alternative for quantifying sacubitril in rat plasma. researchgate.net One such method employed a monolithic column and a mobile phase of phosphate buffer, methanol, and acetonitrile, achieving a short analysis time of less than 5 minutes. researchgate.net Sample preparation also involved protein precipitation, and the method showed high recovery rates and linearity within the required concentration ranges for pharmacokinetic studies. researchgate.net

In vitro systems are crucial for characterizing the compound's behavior under controlled conditions and for developing pharmaceutical dosage forms. Studies on floating tablet formulations of sacubitril and valsartan, for example, have evaluated key characteristics like swelling index, floating lag time, total floating time, and drug content. impactfactor.org These parameters are vital for designing controlled-release dosage forms with optimal gastric retention. impactfactor.org Forced degradation studies are another critical in vitro application, used to identify potential degradation products under stress conditions such as acid and base hydrolysis and oxidation. scitcentral.compharmainfo.in Characterization of these degradation products is often performed using LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures. scitcentral.com Furthermore, in vitro experiments using cell cultures, such as human induced pluripotent stem cell-derived cardiomyocytes (iCMs), help in understanding the compound's effects at a cellular level. nih.gov In these studies, sacubitril's active metabolite, LBQ657, is often used, and its impact on cellular functions and biomarker production is assessed. nih.gov

The following tables provide detailed findings from various research studies on the analytical methodologies for sacubitril in preclinical and in vitro settings.

Detailed Research Findings

The tables below summarize the parameters and results from various analytical methods used for the quantification and characterization of sacubitril.

Table 1: Analytical Methods for Sacubitril Quantification in Preclinical Plasma Samples

Technique Sample Matrix Sample Preparation Chromatographic Column Mobile Phase Linearity Range (ng/mL) Key Findings & Citations
LC-MS/MS Rat Plasma Protein Deproteinization with Acetonitrile Hypersil Gold C18 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient) 0.5 - 20,000 A rapid (1.50 min run time) and sensitive method was validated per FDA guidelines. Intra- and inter-day precision and accuracy were below 15%. nih.govresearchgate.net
LC-MS/MS Rat Plasma Protein Precipitation ACE-5, C18 (4.6 x 50 mm) (A) 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water; (B) Acetonitrile: Methanol (80:20, v/v) (gradient) 5 - 10,000 (for Sacubitrilat) Method successfully quantified sacubitrilat (active metabolite) with a run time of 5 min. Intra- and inter-batch accuracy/precision were within acceptable limits. researchgate.net
RP-HPLC with Fluorescence Detection Rat Plasma Protein Precipitation with Methanol and Acetonitrile Monolithic Column 10 mM phosphate buffer (pH 2.6), methanol, and acetonitrile (50:25:25, v/v/v) 1 - 200 A sensitive method with a short analysis time (<5 min). Average recovery from rat plasma was 97.6%. researchgate.net

Table 2: In Vitro Characterization and Evaluation of Sacubitril Formulations

Evaluation Type Formulation Parameters Measured Key Findings & Citations
Floating Tablet Evaluation Floating tablets with natural polymers Swelling Index, Floating Lag Time (FLT), Total Floating Time (TFT), Drug Content Swelling indices ranged from 63.8% to 95.6%. FLT was as low as 3.2 seconds, and TFT extended up to 12 hours. The optimized formulation (F12) showed 98.7% drug content for sacubitril. impactfactor.org
Chronotherapeutic Tablet Characterization Compression-coated core tablets Hardness, Friability, Drug Content, In Vitro Disintegration Time Core tablets showed good mechanical strength (hardness 4–5 kg/cm²; friability <0.5%). Drug content was uniform (99.61% ± 1.07%). In vitro disintegration time was 118 seconds. japsonline.com
Forced Degradation Study Sacubitril bulk drug Degradation under hydrolytic (acid, base) and oxidative stress Significant degradation occurred under acid (32.33%) and base (36.71%) hydrolysis. Two major degradation products (SAC D-2, SAC D-3) were identified and characterized by LC-MS/MS and NMR. scitcentral.compharmainfo.in
Cellular Assay Human iCMs Exosome Production In vitro experiments used LBQ657, the active metabolite of sacubitril, to assess effects on cardiomyocyte function. nih.gov

Future Research Directions in 2s,4r Sacubitril Chemistry and Biological Mechanisms

Elucidation of Unexplored Molecular and Cellular Pathways

While the primary mechanism of sacubitril (B1662468) involves the inhibition of neprilysin, leading to an increase in natriuretic peptides, ongoing research seeks to uncover additional molecular and cellular pathways affected by this compound. nih.govjacc.org The full spectrum of its biological effects is likely broader than currently understood, and future investigations are focused on identifying these novel mechanisms. frontiersin.orgnih.gov

A key area of interest is the drug's impact on signaling cascades beyond those directly related to natriuretic peptides. nih.gov For instance, research suggests that sacubitril may influence pathways involved in cardiac fibrosis, matrix remodeling, and apoptosis, which are critical in the progression of heart failure. nih.govnih.gov A systems biology approach has pointed to the ERK signaling pathway as a potential synergistic route for sacubitril's effects on cardiac remodeling. nih.gov Furthermore, sacubitril has been shown to attenuate cardiomyocyte cell death and hypertrophy by inhibiting the phosphatase and tensin homolog (PTEN). nih.gov

Studies are also exploring the anti-inflammatory properties of sacubitril. In preclinical models of experimental autoimmune myocarditis, sacubitril/valsartan (B143634) was found to modulate inflammatory damage by inhibiting the differentiation of Th17 cells, potentially through the sGC/NF-κB p65 signaling pathway. frontiersin.org Another study in human umbilical vein endothelial cells (HUVECs) suggested that sacubitril/valsartan can inhibit inflammation and apoptosis by suppressing the TLR4/NF-κB signaling pathway. spandidos-publications.com These findings suggest that the therapeutic benefits of sacubitril may be partly attributable to its modulation of inflammatory and immune responses. frontiersin.orgspandidos-publications.com

Future research will likely delve deeper into these and other potential pathways, utilizing advanced techniques in proteomics, metabolomics, and genomics to create a more comprehensive map of sacubitril's molecular interactions and cellular effects. researchgate.net Understanding these additional mechanisms could not only provide a more complete picture of its cardioprotective actions but also open avenues for its use in other diseases. nih.gov

Development of Next-Generation Neprilysin Inhibitors Based on Sacubitril's Scaffold

The success of sacubitril has spurred efforts to develop next-generation neprilysin inhibitors with improved properties. The chemical scaffold of sacubitril serves as a valuable starting point for the design of new compounds with potentially enhanced potency, selectivity, or pharmacokinetic profiles. researchgate.net

Researchers are exploring modifications to the sacubitril molecule to optimize its interaction with the neprilysin active site. researchgate.net X-ray crystal structure analysis of sacubitril's active metabolite, LBQ657, in complex with human neprilysin has provided detailed insights into its binding mode. researchgate.netresearchgate.net This structural information is crucial for structure-based drug design, allowing for the rational design of new inhibitors. For example, the discovery of a previously unexplored sub-site in the S1' pocket of neprilysin opens up new possibilities for designing inhibitors with novel binding interactions. researchgate.net

The development of new inhibitors also focuses on creating compounds with different physicochemical properties. This could lead to alternative formulations or delivery methods. Furthermore, the synthesis of new derivatives of sacubitril is being explored to investigate their potential in other therapeutic areas, such as antibacterial, antifungal, and antitubercular agents. nih.gov

The goal of these efforts is to produce neprilysin inhibitors that may offer advantages over sacubitril, such as greater efficacy, a better safety profile, or applicability to a wider range of diseases.

Novel Applications in Preclinical Disease Models Beyond Cardiovascular Research

The established benefits of sacubitril in cardiovascular diseases have prompted investigations into its potential therapeutic applications in other conditions. researchgate.netnih.gov Preclinical studies are exploring the efficacy of sacubitril in a variety of disease models, with promising results in several areas.

One area of active research is the potential of sacubitril in kidney disease. clinicaltrials.eu Given the role of neprilysin in the kidney and the cardiorenal nexus, there is a strong rationale for investigating its effects in models of chronic kidney disease. nih.govclinicaltrials.eu

Another promising avenue is the investigation of sacubitril in metabolic disorders. Some studies have suggested that sacubitril/valsartan may have beneficial effects on glucose and lipid metabolism. mdpi.com Research in animal models of diabetes is exploring whether these effects are mediated by increases in natriuretic peptides, bradykinin (B550075), and glucagon-like peptide 1, which could lead to improved insulin (B600854) sensitivity. mdpi.com

The anti-inflammatory and anti-fibrotic properties of sacubitril also suggest its potential use in inflammatory and fibrotic diseases outside the cardiovascular system. frontiersin.orgfrontiersin.org Furthermore, there is emerging preclinical evidence for the potential of sacubitril/valsartan in mitigating the vascular and neural complications of type 2 diabetes. mdpi.com The use of sacubitril to prevent anthracycline-induced cardiotoxicity is another area of active preclinical investigation. mdpi.com

The following table summarizes some of the key preclinical findings for sacubitril/valsartan in non-cardiovascular disease models:

Disease ModelKey FindingsReference
Experimental Autoimmune Myocarditis Inhibited Th17 cell differentiation, potentially via the sGC/NF-κB p65 signaling pathway. frontiersin.org
Atherosclerosis (in HUVECs) Downregulated MALAT1 expression, inhibited inflammation and apoptosis by suppressing the TLR4/NF-κB signaling pathway. spandidos-publications.com
Doxorubicin-induced Cardiotoxicity Improved cardiac function and reduced cardiac inflammation. oup.com
Diabetes Improved glycemic profile and insulin sensitivity in preclinical models. mdpi.com

These preclinical studies provide a foundation for future clinical trials to evaluate the efficacy of sacubitril in a broader range of human diseases. researchgate.net

Advanced Synthetic Strategies for Scalable and Sustainable Production

The increasing clinical demand for sacubitril necessitates the development of more efficient, cost-effective, and environmentally friendly manufacturing processes. Current research in this area focuses on advanced synthetic strategies to enable scalable and sustainable production. rsc.orgresearchgate.net

One promising approach is the use of chemoenzymatic cascades. rsc.org These one-pot enzymatic processes can construct the two chiral centers of a key sacubitril precursor with high yield and diastereoselectivity, offering a more sustainable alternative to traditional metal-catalyzed hydrogenation and enzymatic transamination steps. rsc.org This method avoids the need for separation of intermediates, streamlining the synthesis. rsc.org

Researchers are also exploring chiron-based approaches, which utilize readily available chiral starting materials to construct the sacubitril molecule. researchgate.net One such method, starting from (S)-pyroglutamic acid, employs a Cu(I)-mediated Csp²-Csp³ cross-coupling as a key step. researchgate.net Another chiron-based synthesis uses a protected triol and features key transformations like epoxide formation and a one-flask Staudinger reduction/succinic amide formation. researchgate.net

The development of these advanced synthetic strategies is crucial for meeting the global demand for sacubitril while minimizing the environmental impact and production costs. google.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2S,4R-Sacubitril with high stereochemical purity?

  • Methodological Answer : Optimize chiral catalysts (e.g., asymmetric hydrogenation) and reaction conditions (temperature, solvent polarity) to favor the 2S,4R configuration. Use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) to monitor stereochemical purity during synthesis. Confirm configurations via nuclear Overhauser effect (NOE) NMR spectroscopy and X-ray crystallography .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer : Combine multiple analytical techniques:

  • X-ray crystallography for definitive structural assignment.
  • NMR spectroscopy to analyze coupling constants and NOE interactions between protons at chiral centers.
  • Chiral HPLC with a polar organic mode to resolve diastereomers (e.g., 2S,4R vs. 2R,4S configurations) .

Q. What analytical techniques differentiate this compound from its diastereomers during quality control?

  • Methodological Answer : Use chiral chromatography with polysaccharide-based columns (e.g., Chiralpak® IG) and mobile phases optimized for polarity (e.g., hexane/isopropanol gradients). Validate separation parameters (resolution factor >2.0) and confirm purity via mass spectrometry (MS) to detect trace impurities .

Advanced Research Questions

Q. What methodologies isolate and quantify this compound as a process-related impurity in Sacubitril formulations?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) to isolate impurities from Sacubitril matrices.
  • Quantification : Develop a validated HPLC-MS method with a limit of quantification (LOQ) ≤0.1% w/w. Include forced degradation studies (acid/base hydrolysis, oxidative stress) to assess stability-indicating capability .

Q. How to design preclinical studies evaluating pharmacokinetic (PK) interactions between this compound and valsartan?

  • Methodological Answer :

  • Animal models : Use hypertensive rats or heart failure models to mimic clinical conditions.
  • PK analysis : Collect plasma samples at multiple timepoints and quantify analytes via LC-MS/MS. Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life.
  • Statistical rigor : Use ANOVA with post-hoc tests to compare co-administered vs. monotherapy groups .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Replicate studies : Ensure consistent experimental conditions (e.g., cell lines, animal strains).
  • Mechanistic assays : Evaluate off-target effects (e.g., angiotensin receptor binding) using radioligand displacement assays.
  • PK/PD modeling : Correlate plasma concentrations with pharmacodynamic responses (e.g., natriuretic peptide levels) to identify bioavailability or metabolism issues .

Q. How to conduct systematic reviews assessing the clinical impact of this compound impurities in Sacubitril/valsartan therapy?

  • Methodological Answer :

  • Search strategy : Follow PRISMA guidelines to search PubMed, Embase, and Cochrane Library using terms like "Sacubitril impurities," "LCZ696," and "heart failure outcomes."
  • Data synthesis : Perform meta-analysis using random-effects models to pool risk ratios for adverse events (e.g., hypotension, hyperkalemia) associated with impurity levels .

Q. What experimental approaches assess this compound stability under accelerated storage conditions?

  • Methodological Answer :

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.
  • Stability-indicating assays : Use HPLC with diode-array detection (DAD) to monitor degradation products. Validate method specificity by spiking known impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。